

# Application Notes and Protocols for Studying Angiogenesis Inhibition using Dihydroartemisinin

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Compound of Interest		
Compound Name:	Dihydroartemisinin	
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## Introduction

**Dihydroartemisinin** (DHA), a semi-synthetic derivative of artemisinin, is a potent anti-malarial agent that has garnered significant attention for its anti-cancer properties. A key aspect of its anti-tumor activity lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] DHA exerts its anti-angiogenic effects through various mechanisms, including the inhibition of endothelial cell proliferation, migration, and tube formation, as well as the modulation of key signaling pathways.[3][4] These application notes provide a comprehensive overview of the use of DHA as a tool for studying angiogenesis inhibition, complete with detailed experimental protocols and data presentation.

# **Mechanisms of Action**

DHA inhibits angiogenesis by targeting multiple pathways in endothelial cells. It has been shown to down-regulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[3] This down-regulation is partly mediated through the inhibition of the NF-κB signaling pathway.[3][5] DHA treatment leads to an increase in IκB-α protein and prevents the nuclear translocation of the NF-κB p65 subunit.[3]



Furthermore, DHA has been found to impact other critical signaling cascades. It can inhibit melanoma invasion and metastasis by suppressing the HIF-1α/VEGF and PI3K/Akt/mTOR pathways.[1] Additionally, DHA has been shown to inhibit endothelial cell migration through the TGF-β1/ALK5/SMAD2 signaling pathway.[2][6]

# **Quantitative Data Summary**

The following tables summarize the quantitative effects of **Dihydroartemisinin** on various aspects of angiogenesis.

Table 1: Inhibitory Concentration (IC50) Values of **Dihydroartemisinin** 

Cell Line	Assay	IC50 Value (μM)	Duration of Treatment	Reference
K562 cells	Proliferation	13.08	Not Specified	[7]
HUVECs	Proliferation	>25	12 and 24 hours	[8]
Cervical Cancer (HeLa)	Proliferation	15.4 - 49.7 (range for 4 cell lines)	48 hours	[4]
Uterus Chorion Cancer (JAR)	Proliferation	8.5 - 32.9 (range for 4 cell lines)	48 hours	[4]
Embryo Transversal Cancer (RD)	Proliferation	8.5 - 32.9 (range for 4 cell lines)	48 hours	[4]
Ovarian Cancer (HO-8910)	Proliferation	8.5 - 32.9 (range for 4 cell lines)	48 hours	[4]

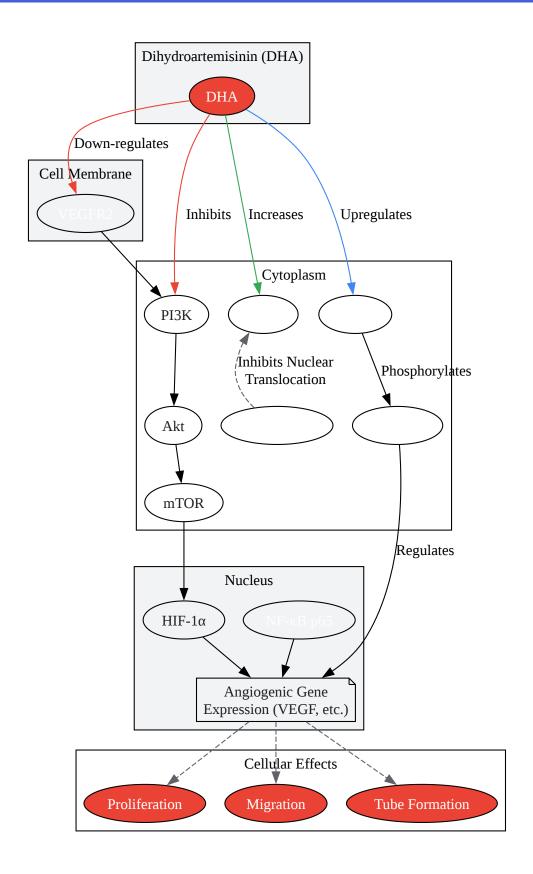
Table 2: Effect of **Dihydroartemisinin** on Angiogenesis-Related Processes



Process	Cell Type/Model	DHA Concentration	Observed Effect	Reference
Cell Proliferation	HUVECs	≥ 25 µM	Significant reduction in cell growth	[8]
Cell Migration	HUVECs	≥ 25 µM	Significant reduction in migrated cells	[8]
Tube Formation	HUVECs	Time and dose- dependent	Inhibition of tube formation	[5]
CAM Angiogenesis	Chicken Embryo	5-30 nmol/100 μl per egg	Significant inhibition of neovascularizatio	[9]
VEGFR2 Expression	Endothelial Cells	Not Specified	Down-regulation of mRNA and protein expression	[3]
NF-κB Activity	Pancreatic Cancer Cells	Not Specified	Significant inhibition of DNA-binding activity	[5]

# Signaling Pathways and Experimental Workflows Signaling Pathways Modulated by Dihydroartemisinin

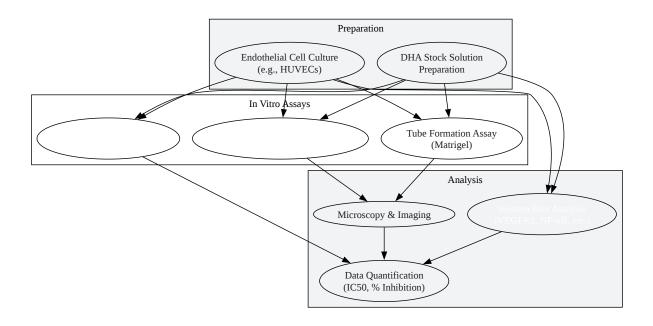




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# **Experimental Workflow for In Vitro Angiogenesis Assays**



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# Detailed Experimental Protocols Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the dose-dependent inhibitory effects of DHA on endothelial cell proliferation.[8]

#### Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)



- Endothelial Cell Growth Medium
- Dihydroartemisinin (DHA)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Procedure:

- Seed HUVECs in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well and allow them to adhere overnight.
- Prepare serial dilutions of DHA in culture medium. A final DMSO concentration should be kept below 0.1%.
- Replace the medium with the DHA-containing medium and incubate for the desired time periods (e.g., 12, 24, 48 hours).
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

# **Endothelial Cell Migration Assay (Transwell Assay)**

# Methodological & Application





This protocol is based on the Boyden chamber principle to evaluate the effect of DHA on endothelial cell migration.[8][10]

#### Materials:

- HUVECs
- Transwell inserts (8 μm pore size)
- · 24-well plates
- Serum-free medium and medium with chemoattractant (e.g., VEGF or FBS)
- DHA
- Cotton swabs
- Fixing solution (e.g., methanol)
- Staining solution (e.g., Crystal Violet)
- Microscope

- Pre-coat the upper surface of the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) if required.
- Starve HUVECs in serum-free medium for 4-6 hours.
- Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
- Resuspend the starved HUVECs in serum-free medium containing different concentrations of DHA.
- Add the cell suspension to the upper chamber of the Transwell inserts.
- Incubate for 4-24 hours at 37°C.



- Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
- Stain the cells with Crystal Violet for 20 minutes.
- Count the number of migrated cells in several random fields under a microscope.

# **Endothelial Cell Tube Formation Assay**

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix and is a key indicator of in vitro angiogenesis.[11][12]

#### Materials:

- HUVECs
- Basement membrane matrix (e.g., Matrigel)
- 96-well plates
- Endothelial cell culture medium
- DHA
- Microscope with a camera

- Thaw the basement membrane matrix on ice overnight.
- Coat the wells of a pre-chilled 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.
- Harvest HUVECs and resuspend them in culture medium containing different concentrations of DHA.
- Seed the cells onto the solidified matrix at a density of 1.5-2 x 10<sup>4</sup> cells/well.



- Incubate for 4-18 hours at 37°C.
- Observe and photograph the formation of tube-like structures using a microscope.
- Quantify the degree of tube formation by measuring parameters such as the number of branches, total tube length, and number of loops using image analysis software.

# **Chick Chorioallantoic Membrane (CAM) Assay**

The CAM assay is a widely used in vivo model to study angiogenesis.[9][13][14]

#### Materials:

- Fertilized chicken eggs
- Egg incubator
- Sterile filter paper discs or gelatin sponges
- DHA solution
- Stereomicroscope
- Tools for creating a window in the eggshell (e.g., Dremel with a cutting disc)

- Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
- On day 3 or 4, create a small window in the eggshell to expose the CAM.
- On day 7 or 8, place a sterile filter paper disc or gelatin sponge soaked with DHA solution (or vehicle control) onto the CAM.
- Seal the window and return the egg to the incubator for another 2-3 days.
- On day 10 or 11, open the window and observe the CAM for changes in blood vessel formation around the disc/sponge.



 Quantify the angiogenic response by counting the number of blood vessel branches converging towards the implant or by measuring the area of neovascularization.

# **Western Blot Analysis**

This protocol is for analyzing the expression levels of key proteins involved in angiogenesis signaling pathways.[3][15]

#### Materials:

- HUVECs treated with DHA
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-VEGFR2, anti-p-p65, anti-IκB-α, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent
- · Imaging system

- Lyse the DHA-treated and control HUVECs with RIPA buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescence reagent and an imaging system.
- Quantify the band intensities and normalize to a loading control like β-actin.

### Conclusion

**Dihydroartemisinin** is a valuable pharmacological tool for investigating the complex process of angiogenesis. Its pleiotropic effects on multiple signaling pathways provide a rich area for research in cancer biology and drug development. The protocols and data presented here offer a solid foundation for scientists to design and execute experiments aimed at further elucidating the anti-angiogenic mechanisms of DHA and exploring its therapeutic potential.

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